trans-Chlorobis(triphenylphosphine)phenylplatinum

Description

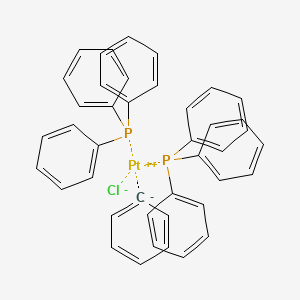

trans-Chlorobis(triphenylphosphine)phenylplatinum: is a coordination compound with the chemical formula C42H35ClP2Pt . It is a platinum complex where the platinum atom is coordinated to one chloride ion, two triphenylphosphine ligands, and one phenyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.

Properties

Molecular Formula |

C42H35ClP2Pt |

|---|---|

Molecular Weight |

832.2 g/mol |

IUPAC Name |

benzene;platinum(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C6H5.ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |

InChI Key |

XGFRZEPGVDTDSQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Chlorobis(triphenylphosphine)phenylplatinum typically involves the reaction of potassium tetrachloroplatinate with triphenylphosphine and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then filtered, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions: trans-Chlorobis(triphenylphosphine)phenylplatinum undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligand can be substituted by other ligands such as halides, phosphines, or amines.

Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides, leading to the formation of platinum(IV) complexes.

Reductive Elimination: This compound can also participate in reductive elimination reactions, where two ligands are eliminated from the platinum center, reducing it back to a lower oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides (e.g., bromide, iodide), phosphines, and amines. These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

Oxidative Addition: Reagents such as halogens (e.g., chlorine, bromine) or organic halides (e.g., alkyl halides) are used. These reactions often require an inert atmosphere and may be facilitated by heating.

Reductive Elimination: This process can be induced by heating or by the addition of reducing agents such as hydrides or phosphines.

Major Products Formed:

Substitution Reactions: The products are typically new platinum complexes with different ligands.

Oxidative Addition: The products are platinum(IV) complexes with additional ligands.

Reductive Elimination: The products are usually simpler platinum(II) complexes and the eliminated ligands.

Scientific Research Applications

Chemistry: trans-Chlorobis(triphenylphosphine)phenylplatinum is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry .

Biology and Medicine: The unique coordination environment of this compound may offer insights into designing new therapeutic agents .

Industry: In industrial applications, this compound is used in the preparation of polymers and other materials. Its catalytic properties are harnessed in processes that require precise control over molecular transformations .

Mechanism of Action

The mechanism by which trans-Chlorobis(triphenylphosphine)phenylplatinum exerts its effects is primarily through its ability to coordinate with various ligands and facilitate chemical reactions. The platinum center acts as a Lewis acid, accepting electron pairs from ligands and stabilizing transition states during reactions. This coordination ability allows it to participate in a wide range of catalytic processes, influencing reaction pathways and product distributions .

Comparison with Similar Compounds

trans-Dichlorobis(triphenylphosphine)platinum(II): This compound is similar in structure but has two chloride ligands instead of one chloride and one phenyl group.

cis-Dichlorobis(triphenylphosphine)platinum(II): The cis isomer of the above compound, differing in the spatial arrangement of the ligands around the platinum center.

trans-Dichlorobis(triphenylphosphine)palladium(II): A palladium analog with similar coordination properties but different reactivity due to the metal center.

Uniqueness: trans-Chlorobis(triphenylphosphine)phenylplatinum is unique due to the presence of the phenyl group, which can influence its reactivity and coordination behavior. This structural feature can lead to different catalytic properties and reaction pathways compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.